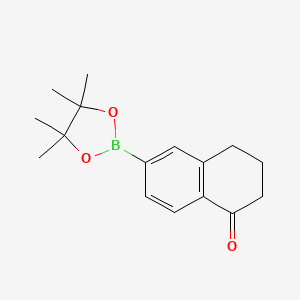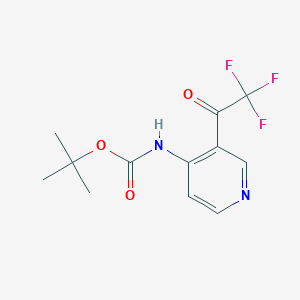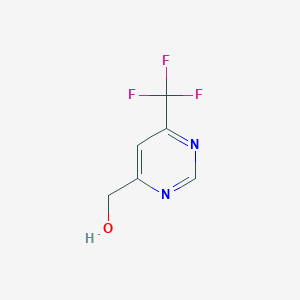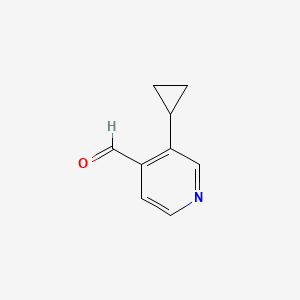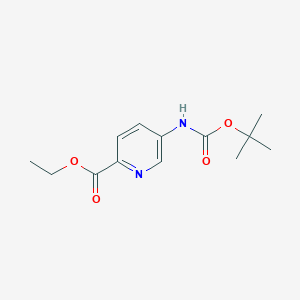
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester
説明
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 1078129-19-7 . It has a molecular weight of 266.3 . The IUPAC name for this compound is ethyl 5-((tert-butoxycarbonyl)amino)picolinate . It is a beige solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a beige solid at room temperature . It has a molecular weight of 266.3 .科学的研究の応用
Chemical Synthesis and Reactivity
The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in organic synthesis. This functionality allows for selective deprotection under mild acidic conditions, making compounds with this group valuable intermediates in the synthesis of complex molecules. For example, studies on the reactivity of anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters have shown that such structures can undergo transformation to nitriles or be deprotected to carboxylic acids under specific conditions, demonstrating the versatile reactivity of pyridine-containing esters in synthetic chemistry (Kim et al., 2001).
Catalysis and Material Science
In the realm of catalysis and material science, the pyridine moiety, often found in structures similar to the compound , is known for its coordination properties, which can be utilized in the development of catalytic systems. For instance, palladium catalysts featuring pyridylphosphine ligands have shown high activity and efficiency in alkoxycarbonylation reactions of alkenes, indicating the potential of pyridine derivatives in facilitating industrially relevant transformations (Dong et al., 2017).
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, such as those containing pyridine rings, play a crucial role in the design and synthesis of pharmaceuticals and biologically active molecules. The structural features of pyridine, including its electronic properties and ability to participate in hydrogen bonding, make it a valuable scaffold in medicinal chemistry. Research on the synthesis of novel thiabicyclo[3.2.0]heptan-6-one analogues of penicillin showcases the application of complex esters in the generation of biologically relevant structures, hinting at the utility of compounds like 5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester in drug discovery and development processes (Martyres et al., 2001).
Safety And Hazards
特性
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-18-11(16)10-7-6-9(8-14-10)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRCCJRSTPEZHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



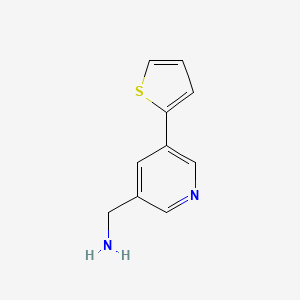
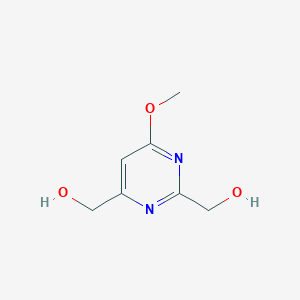
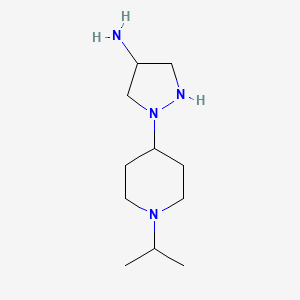
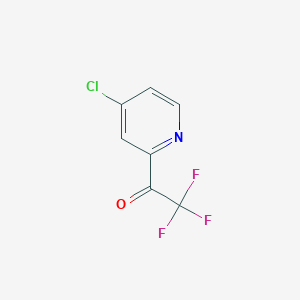
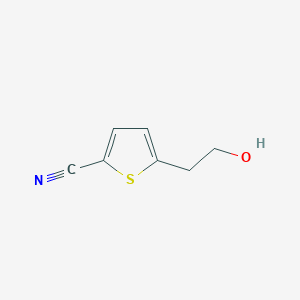

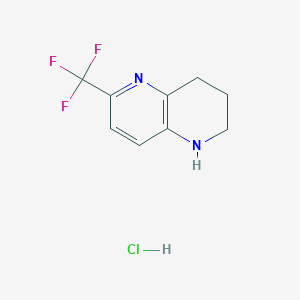
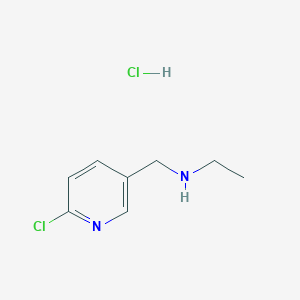
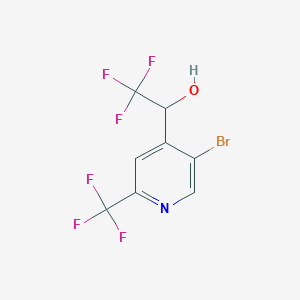
![1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol](/img/structure/B1402979.png)
